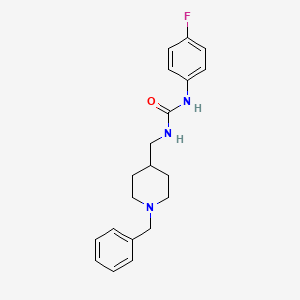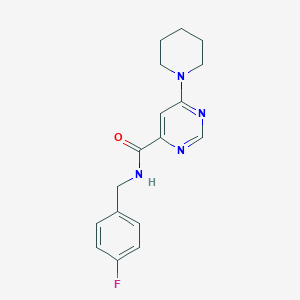![molecular formula C15H15FN2O6S B2732678 2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid CAS No. 1705065-54-8](/img/structure/B2732678.png)
2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core substituted with a fluorine atom and a sulfamoyl group, which is further modified with a hydroxypropyl group linked to a dihydropyridinone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid typically involves multi-step organic reactions One common approach is to start with a fluorinated benzoic acid derivative, which undergoes sulfonation to introduce the sulfamoyl group
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dihydropyridinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted benzoic acid derivatives
Aplicaciones Científicas De Investigación
2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-5-sulfamoylbenzoic acid
- 2-hydroxy-5-sulfamoylbenzoic acid
- 2-fluoro-5-{[2-hydroxypropyl]sulfamoyl}benzoic acid
Uniqueness
2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid is unique due to the presence of both the fluorine atom and the dihydropyridinone moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-fluoro-5-[[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O6S/c16-13-5-4-11(7-12(13)15(21)22)25(23,24)17-8-10(19)9-18-6-2-1-3-14(18)20/h1-7,10,17,19H,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFWLYQBZJJWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2732595.png)
![N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2732596.png)
![N-({4-[4-(2-hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2732597.png)
![2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2732600.png)




![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2732612.png)

![5-ethyl-4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2732614.png)

![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2732617.png)
![N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2732618.png)
